1,3-Diethyl-1,3-diphenylurea

Propellant Stabilizer Energetic Materials Thermal Properties

Choose 1,3-Diethyl-1,3-diphenylurea (EC) for unmatched long-term stability in double-base propellants. With higher solubility in nitroglycerin than Methyl Centralite (MC) and proven superiority over Diphenylamine (DPA) in multi-decade aging studies, EC is the preferred stabilizer for critical ammunition and explosive formulations requiring extended shelf life.

Molecular Formula C17H20N2O
Molecular Weight 268.35 g/mol
CAS No. 85-98-3
Cat. No. B122622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Diethyl-1,3-diphenylurea
CAS85-98-3
SynonymsN,N’-Diethyl-N,N’-diphenylurea;  Centralite 1;  1,3-Diethyl-1,3-diphenylurea;  Carbamite;  Centralite;  Centralite I;  Ethyl Centralite;  N,N’-Diethyl-N,N’-diphenylurea;  N,N’-Diethylcarbanilide;  NSC 28779;  NSC 44038;  sym-Diethyldiphenylurea
Molecular FormulaC17H20N2O
Molecular Weight268.35 g/mol
Structural Identifiers
SMILESCCN(C1=CC=CC=C1)C(=O)N(CC)C2=CC=CC=C2
InChIInChI=1S/C17H20N2O/c1-3-18(15-11-7-5-8-12-15)17(20)19(4-2)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3
InChIKeyPZIMIYVOZBTARW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 70.7° F (NTP, 1992)

1,3-Diethyl-1,3-diphenylurea (CAS 85-98-3) Procurement Guide: A Symmetrical Urea Stabilizer for Energetic Materials


1,3-Diethyl-1,3-diphenylurea (CAS 85-98-3), commonly known as Ethyl Centralite or Centralite I, is a symmetrical urea derivative with the molecular formula C₁₇H₂₀N₂O . It appears as a white to off-white crystalline solid with a melting point of 73–75°C and is insoluble in water but soluble in organic solvents such as acetone, ethanol, and benzene . Primarily employed as a stabilizer and burning rate moderator in double-base propellants and smokeless powders, this compound also functions as a plasticizer in nitrocellulose-based materials and as a component of gunshot residue .

Why 1,3-Diethyl-1,3-diphenylurea (EC) Cannot Be Replaced by Other Centralites or Diphenylamine in Critical Applications


Despite sharing a urea core and similar stabilization mechanisms, 1,3-diethyl-1,3-diphenylurea (EC) exhibits distinct physical, chemical, and performance characteristics relative to its closest analogs—namely methyl centralite (MC) and diphenylamine (DPA)—that preclude simple interchange in propellant and explosive formulations. Differences in melting point (72–75°C vs. 121°C for MC), solubility in nitroglycerin (7 g/100g vs. 4 g/100g for MC), and long-term aging behavior (EC-stabilized propellants show superior stability over DPA-stabilized ones) translate directly into measurable processing and performance outcomes [1]. The following quantitative evidence details these non-interchangeable attributes.

Quantitative Differentiation Evidence for 1,3-Diethyl-1,3-diphenylurea (Ethyl Centralite) Against Closest Analogs


Melting Point Differential: Ethyl Centralite (EC) vs. Methyl Centralite (MC) for Low-Temperature Processing

1,3-Diethyl-1,3-diphenylurea (Ethyl Centralite, EC) exhibits a melting point of 72.4–75°C, which is substantially lower than the 121°C melting point of its closest analog, N,N'-dimethyl-N,N'-diphenylurea (Methyl Centralite, MC) . This difference directly impacts processability in solventless propellant manufacturing.

Propellant Stabilizer Energetic Materials Thermal Properties

Nitroglycerin Solubility and Setting Point: EC vs. MC in Solventless Propellant Manufacture

In solventless double-base propellant manufacture, EC demonstrates a solubility in nitroglycerin of 7 g per 100 g at 20°C, compared to 4 g for MC, and a setting point of 70°C versus 120°C for MC [1]. A eutectic mixture of 77 wt% EC and 23 wt% MC exhibits a significantly lower setting point of 61°C and an enhanced solubility of 50 g per 100 g nitroglycerin, offering formulation flexibility not achievable with MC alone.

Propellant Manufacturing Gelatinizer Eutectic Mixture

Electroanalytical Sensitivity: Differential Detection of EC and DPA in Forensic Gunshot Residue Analysis

Using differential pulse voltammetry at magnetic nanoparticle-modified electrodes, the sensitivity for EC was determined to be 5.49 × 10⁻² μA·μM⁻¹, while diphenylamine (DPA), a common alternative stabilizer, showed a higher sensitivity of 7.49 × 10⁻² μA·μM⁻¹ [1]. This difference enables signal discrimination and simultaneous quantification of both stabilizers in firearm residue samples, with a limit of detection of 4.39 μM for EC.

Forensic Analysis Electrochemistry Gunshot Residue

Artificial Aging Stability: EC vs. DPA in Triple-Base Propellants

In artificial aging studies of triple-base propellants, compositions stabilized with Ethyl Centralite (EC) were observed to be less affected by aging than those stabilized with Diphenylamine (DPA) or N-Methyl-p-Nitroaniline (MNA) [1]. HPLC analysis indicated that DPA- and MNA-stabilized propellants were not considered safe for a 10-year storage period, whereas EC-stabilized compositions maintained acceptable stabilizer levels.

Propellant Stability Accelerated Aging Lifetime Prediction

Impact Sensitivity Reduction in RDX-Based Polymer-Bonded Explosives

The addition of Ethyl Centralite to an RDX-based polymer-bonded explosive (PBX) resulted in a measurable reduction in impact sensitivity, with the effect increasing with higher EC content [1]. Small-scale gap tests further confirmed a reduction in sensitivity to shock initiation. While no direct comparator data for alternative stabilizers was provided in the same study, this desensitizing effect is a class-level characteristic not universally shared by all urea-based stabilizers.

Explosive Desensitization PBX RDX

Photochemically Induced Fluorescence (PIF) for Trace Detection of EC

EC is non-fluorescent in its native state, but upon UV irradiation for 4 minutes, it undergoes photochemical conversion to fluorescent derivatives, enabling a PIF-based detection method with a linear range of 4×10⁻⁸ to 2×10⁻⁶ mol L⁻¹ and a limit of detection of 2×10⁻⁸ mol L⁻¹ (RSD 3%, n=5) [1]. This property is distinct from stabilizers like DPA, which are inherently fluorescent and require different analytical approaches.

Analytical Chemistry Fluorescence Propellant Analysis

Optimal Procurement Scenarios for 1,3-Diethyl-1,3-diphenylurea (Ethyl Centralite) in Energetic Materials


Solventless Double-Base Propellant Manufacture Requiring Low-Temperature Processing

Manufacturers producing solventless double-base propellants where nitroglycerin is the primary energetic plasticizer should select EC over MC due to its lower melting point (72–75°C) and higher solubility in nitroglycerin (7 g/100g vs. 4 g/100g) [1]. These properties enable homogeneous gelatinization at lower temperatures and prevent stabilizer precipitation during cooling, a critical advantage highlighted in early propellant patents [1].

Long-Term Storage of Triple-Base Propellants Requiring 10+ Year Shelf Life

Propellant formulators aiming for multi-decade storage stability should favor EC over DPA or MNA, as artificial aging studies demonstrate that EC-stabilized triple-base propellants maintain acceptable stabilizer levels under conditions that render DPA-stabilized counterparts unsafe after a 10-year equivalent period . This finding directly informs procurement decisions for military and commercial ammunition requiring extended shelf life.

Forensic Analysis of Gunshot Residue with Co-Existing Stabilizers

Forensic laboratories analyzing firearm discharge residues require the ability to simultaneously detect and quantify EC and DPA. The distinct electrochemical sensitivities (5.49 × 10⁻² vs. 7.49 × 10⁻² μA·μM⁻¹) measured via differential pulse voltammetry at modified electrodes enable reliable discrimination, supporting accurate source attribution in criminal investigations .

Desensitization of RDX-Based Polymer-Bonded Explosives

Explosives formulators seeking to reduce the impact sensitivity of RDX-based PBX formulations can utilize EC as a dual-function additive, achieving measurable desensitization while concurrently providing stabilization against nitrate ester decomposition . This eliminates the need for separate desensitizing agents, simplifying formulation and reducing material costs.

Technical Documentation Hub

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